molecular formula C10H14ClNO B2453935 2-Methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride CAS No. 23915-76-6

2-Methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride

Cat. No. B2453935
CAS RN: 23915-76-6
M. Wt: 199.68
InChI Key: YDLDHXOEZSTZRT-UHFFFAOYSA-N
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Description

“2-Methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride” is a chemical compound with the empirical formula C9H12ClNO . It is a solid substance and is part of a class of compounds known as heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cl.NC1COc2ccccc2C1 . This indicates that the compound contains a nitrogen atom (N) bonded to a chromen ring, which is further connected to a chlorine atom (Cl) through a hydrogen bond .

Scientific Research Applications

Synthesis of Chromene Derivatives

Research into the synthesis and transformation of chromene derivatives has revealed various methods and chemical reactions. For instance, the reaction of 3-nitro-2H-chromenes with aminoenones derived from acetylacetone and cyclic amines has been studied extensively. These reactions often result in the formation of functionalized 2,3,4-trisubstituted chromanes through nucleophilic addition, highlighting the synthetic flexibility of chromene compounds (Korotaev et al., 2013).

Facile Synthesis and Transformation Techniques

There has been significant progress in developing facile synthesis and transformation techniques for chromene derivatives. For example, the synthesis of 4-hydroxy-3-(2-imino ethyl)-2H-chromen-2-ones was achieved using ultrasonic irradiation, offering advantages such as high yield, shorter reaction time, mild conditions, and simple work-up procedures (Huiyana, 2013).

Crystal Structure Analysis

The crystal structure of chromene derivatives is another area of interest. Studies like the crystal structure analysis of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one provide insight into the molecular conformation, which is crucial for understanding their potential applications in various fields (Manolov et al., 2012).

Design and Synthesis of Hybrid Compounds

The design and synthesis of hybrid compounds based on chromene structures represent a significant advancement in chemical synthesis. For instance, the synthesis of hybrid systems containing pharmacophoric fragments of reagents, such as 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid, showcases the potential of chromenes in medicinal chemistry and drug design (Ivanova et al., 2019).

properties

IUPAC Name

2-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-7-9(11)6-8-4-2-3-5-10(8)12-7;/h2-5,7,9H,6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLDHXOEZSTZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2=CC=CC=C2O1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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